molecular formula C24H24N2O4S B11408419 3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11408419
M. Wt: 436.5 g/mol
InChI Key: RCUULEUHCSTVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and thiazole derivatives. Key steps in the synthesis may involve:

    Formation of the thiazolo[3,2-a]pyridine core: This can be achieved through cyclization reactions involving thiazole and pyridine derivatives.

    Introduction of substituents: Functional groups such as methoxy and propan-2-yloxy groups are introduced through substitution reactions.

    Final assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new aromatic or aliphatic substituents.

Scientific Research Applications

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-methoxyphenylacetic acid: This compound shares some structural similarities but lacks the thiazolo[3,2-a]pyridine core.

    3-(4-hydroxy-3-methoxyphenyl)propionic acid: Another structurally related compound with different functional groups and properties.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:

Uniqueness

The uniqueness of 3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its complex structure, which combines multiple functional groups and a thiazolo[3,2-a]pyridine core

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H24N2O4S/c1-15(2)30-19-8-4-16(5-9-19)20-12-22(27)26-23(21(20)13-25)31-14-24(26,28)17-6-10-18(29-3)11-7-17/h4-11,15,20,28H,12,14H2,1-3H3

InChI Key

RCUULEUHCSTVDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.